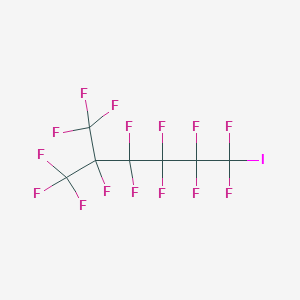

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane

Vue d'ensemble

Description

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane is a useful research compound. Its molecular formula is C7F15I and its molecular weight is 495.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mode of Action

It has been suggested that similar perfluoroalkyl substances can interact with cell signaling and nuclear receptors . More research is needed to fully understand the specific mode of action of Perfluoroisoheptyl iodide .

Biochemical Pathways

Studies on related perfluoroalkyl substances suggest that they can affect multiple aspects of the immune system .

Result of Action

It has been suggested that similar perfluoroalkyl substances can have substantial effects on the immune system . More research is needed to fully understand the specific effects of Perfluoroisoheptyl iodide .

Activité Biologique

1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical properties. The compound's structure includes multiple fluorine atoms and an iodine atom, contributing to its distinctive biological activity. This article reviews the biological activity of this compound based on available research findings and case studies.

- Chemical Formula : C9H5F15I

- Molecular Weight : 514.11 g/mol

- CAS Number : 297730-93-9

The presence of fluorine atoms enhances the compound's lipophilicity and stability while potentially influencing its interaction with biological systems.

Antimicrobial Properties

Research has indicated that halogenated compounds can exhibit antimicrobial activity. In particular:

- Halogen Bonding : The presence of iodine and fluorine in the compound can facilitate halogen bonding interactions with microbial targets. This property has been shown to enhance the efficacy of antimicrobial agents by increasing their binding affinity to bacterial cell membranes .

- Case Study : A study involving similar fluorinated compounds demonstrated their ability to inhibit the growth of various bacterial strains. These findings suggest that this compound may possess comparable antimicrobial properties.

Cytotoxicity and Anticancer Activity

Fluorinated compounds have been explored for their anticancer potential:

- Mechanism of Action : Fluorinated compounds can interfere with cellular signaling pathways and induce apoptosis in cancer cells. The unique electronic properties imparted by fluorination may enhance the selectivity of these compounds towards cancerous cells .

- Research Findings : A related study highlighted that fluorinated derivatives showed significant cytotoxic effects against various cancer cell lines. The exact mechanism is still under investigation but is believed to involve modulation of cellular pathways related to cell proliferation and survival.

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

The compound 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane (CAS Number: 297730-93-9) is a perfluorinated organic compound with unique properties that make it suitable for various scientific applications. This article explores its applications in several fields including material science, environmental science, and pharmaceuticals.

Molecular Formula and Structure

- Molecular Formula : C9H5F15I

- Molecular Weight : 414.1114 g/mol

- IUPAC Name : this compound

- The compound features a complex structure characterized by multiple fluorinated groups and an iodine atom which contributes to its unique chemical behavior.

Material Science

Fluorinated Compounds in Coatings

- The high fluorine content imparts excellent hydrophobic and oleophobic properties to surfaces. This makes the compound suitable for use in protective coatings that resist dirt and stains.

Potential Use in Electronics

- Due to its thermal stability and insulating properties, this compound could be explored as a dielectric material in electronic applications.

Environmental Science

Fluorinated Compounds as Tracers

- The stability of fluorinated compounds allows them to be used as environmental tracers in studies of pollution dispersion and groundwater contamination. Their persistence in the environment makes them suitable for long-term studies.

Impact on Climate Change

- Research into the atmospheric effects of perfluorinated compounds is ongoing. Understanding the degradation pathways of such compounds can provide insights into their potential impacts on global warming.

Pharmaceuticals

Drug Development

- The incorporation of fluorine atoms into drug molecules can enhance their metabolic stability and bioavailability. This compound may serve as a scaffold in the design of new pharmaceuticals that require enhanced efficacy or reduced side effects.

Analytical Chemistry

Use in Spectroscopy

- The distinct spectral characteristics of fluorinated compounds make them valuable in analytical techniques such as NMR and mass spectrometry. They can be used as internal standards or markers in complex mixtures.

Case Study 1: Environmental Tracing

A study conducted by researchers at the University of California utilized perfluorinated compounds to trace the movement of contaminants in groundwater systems. The results indicated that these compounds could persist for extended periods without significant degradation, allowing for effective monitoring of pollution sources.

Case Study 2: Drug Development

A pharmaceutical company investigated the use of fluorinated hexanes in developing a new class of antiviral drugs. Preliminary results showed that the addition of fluorine increased the compounds' resistance to metabolic breakdown by liver enzymes, enhancing their potential therapeutic effects.

Propriétés

IUPAC Name |

1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F15I/c8-1(5(15,16)17,6(18,19)20)2(9,10)3(11,12)4(13,14)7(21,22)23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFXTVSYOAPUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F15I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063050 | |

| Record name | Perfluoroisoheptyl Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3486-08-6 | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-Dodecafluoro-6-iodo-2-(trifluoromethyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3486-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroisoheptyl Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,4,4,5,5,6,6-dodecafluoro-6-iodo-2-(trifluoromethyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.